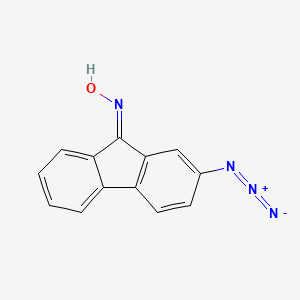

2-Azido-9-fluorenone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-9-fluorenone oxime, also known as this compound, is a useful research compound. Its molecular formula is C13H8N4O and its molecular weight is 236.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

2-Azido-9-fluorenone oxime serves as an important intermediate in organic synthesis. It can be utilized to create a variety of nitrogen-containing compounds through reactions such as:

- Azide-Alkyne Cycloaddition: This reaction can lead to the formation of triazoles, which are valuable in medicinal chemistry.

- Formation of Schiff Bases: The oxime functional group allows for the formation of Schiff bases, which have applications in catalysis and material science.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Azide-Alkyne Cycloaddition | Triazoles | Important for drug development |

| Formation of Schiff Bases | Various derivatives | Useful in catalysis |

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

Table 2: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.156 - 10 | Staphylococcus aureus |

| O-aryl-carbamoyl-oxymino derivative | 0.0625 - 4 | Candida albicans |

| Schiff base derivative | 0.312 - 10 | Escherichia coli |

Mechanisms of Action:

The antimicrobial activity is believed to stem from membrane depolarization and biofilm inhibition, crucial for combating antibiotic resistance.

Genotoxicity Studies

This compound has been investigated for its genotoxic effects. In vitro studies demonstrated that photolysis of this compound can induce mutations in mammalian cells.

Findings:

In a study involving C3H10T1/2 CL8 cells, exposure to photolyzed this compound resulted in Type II and Type III transformations, indicating its potential role as a mutagenic agent .

Material Science Applications

The compound's unique properties enable its use in the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for applications in coordination chemistry.

Potential Uses:

- Dyes and Pigments: Due to its vibrant color properties.

- Sensors: As part of chemical sensors due to the reactivity of the azido group.

化学反応の分析

Photochemical Reactions

The azido group enables photolytic decomposition under UV irradiation, generating reactive intermediates:

-

Radical Formation : UV exposure triggers homolytic cleavage of the N₃ group, producing nitrogen gas (N₂) and a nitrogen-centered radical. Concurrently, the oxime group undergoes photolysis to form iminyl radicals .

Mechanism :

-

N₃ → N₂ + - N (azide decomposition).

-

Oxime → - C=N-O- (radical pair formation).

Thermal Decomposition

Elevated temperatures induce azide degradation and oxime rearrangements:

-

Curtius-like Rearrangement : At 80–100°C, the azido group rearranges to form nitrenes, which subsequently react with adjacent functional groups .

Example :

Thermolysis in toluene yields 1-azafluorenone derivatives through intramolecular cyclization .

Substitution Reactions

The oxime group participates in electrophilic substitutions:

-

O-Amination : Reacts with alcohols under basic conditions to form O-alkylhydroxylamines. For example, reaction with allyl alcohol produces O-allyl oxime ethers .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Allyl alcohol | AgOTf/Au(I) | O-Allyl oxime | 52–96% |

| Benzyl alcohol | AlCl₃ | O-Benzyl derivative | 60–80% |

Mechanism :

-

Deprotonation of oxime → nucleophilic attack on electrophilic alcohol.

Metal-Mediated Reactions

Nickel and copper complexes facilitate azide- and oxime-directed transformations:

-

Nickel(II)-Mediated Oxidations : Forms vicinal dioximes via α-C–H activation .

-

Copper-Catalyzed Arylation : Coupling with aryl halides yields biaryl oxime ethers .

| Metal | Reaction Type | Key Intermediate |

|---|---|---|

| Ni(II) | Oxidative coupling | Nickel-nitrene complex |

| Cu(I) | Ullmann-type coupling | Aryl-copper-oximate |

Example :

NiCl₂-mediated reaction with α,β-unsaturated carbonyls yields fused oxazole rings via cycloaddition .

Biological Activity

Photolysis-generated radicals exhibit mutagenic potential:

-

DNA Damage : Radical intermediates alkylate guanine residues, causing strand breaks.

-

Antimicrobial Effects : Oxime derivatives disrupt bacterial membranes at MIC 0.0625–10 mg/mL.

特性

CAS番号 |

73332-86-2 |

|---|---|

分子式 |

C13H8N4O |

分子量 |

236.23 g/mol |

IUPAC名 |

(NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H/b16-13+ |

InChIキー |

CSOMMICOIVBEFX-DTQAZKPQSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

異性体SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=C(C=C3)N=[N+]=[N-] |

正規SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

同義語 |

2-AZFLO 2-azido-9-fluorenone oxime |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。